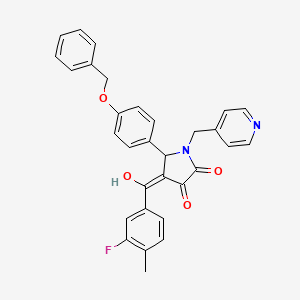
(3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a dichlorophenyl group and a tolyl group attached to a pyrazole ring, with a methanol group at the 4-position of the pyrazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol typically involves the reaction of 2,4-dichlorophenylhydrazine with M-tolyl ketone under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to reduction using sodium borohydride in ethanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of (3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2,4-Dichlorophenyl)methanol: A related compound with similar structural features but lacking the pyrazole ring.
(3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol: A similar compound with a phenyl group instead of a tolyl group.
(3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-5-YL)methanol: A positional isomer with the methanol group at the 5-position of the pyrazole ring.
Uniqueness
(3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structural features confer distinct chemical and biological properties that differentiate it from other similar compounds.
特性
CAS番号 |
618441-89-7 |
|---|---|
分子式 |
C17H14Cl2N2O |
分子量 |
333.2 g/mol |
IUPAC名 |
[3-(2,4-dichlorophenyl)-1-(3-methylphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C17H14Cl2N2O/c1-11-3-2-4-14(7-11)21-9-12(10-22)17(20-21)15-6-5-13(18)8-16(15)19/h2-9,22H,10H2,1H3 |
InChIキー |
YSIHDCKMWRKFQE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024486.png)

![N-(3,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12024488.png)


![N-(2-methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12024508.png)
![4-fluoro-N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]benzamide](/img/structure/B12024510.png)
![(5E)-2-(4-ethoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12024512.png)
![N'-[(E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12024515.png)
![Benzyl 2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12024520.png)
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12024529.png)
![2-[(3-methoxybenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12024537.png)
![[4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate](/img/structure/B12024542.png)
![1-[2-(diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024553.png)
